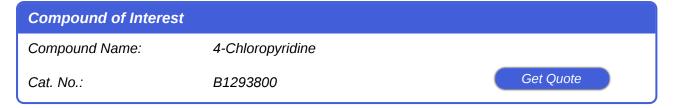


# Spectroscopic Profile of 4-Chloropyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-chloropyridine**, a key building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The empirical formula for **4-chloropyridine** is C₅H₄ClN, and its molecular weight is approximately 113.54 g/mol . Spectroscopic analysis confirms this structure.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4-chloropyridine**.

<sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **4-chloropyridine** exhibits two distinct signals corresponding to the two sets of equivalent aromatic protons.



Chemical Shift (δ) ppm	Multiplicity	Protons Assigned
~8.5	Doublet	H-2, H-6
~7.3	Doublet	H-3, H-5

Note: Chemical shifts are typically referenced to a standard solvent signal.

#### <sup>13</sup>C NMR Spectroscopic Data

The carbon NMR spectrum shows three signals, corresponding to the three distinct carbon environments in the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
~150	C-2, C-6
~145	C-4
~125	C-3, C-5

Note: These are approximate values and can vary slightly based on the solvent and experimental conditions.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-chloropyridine** displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~3100 - 3000	C-H stretch (aromatic)
~1600	C=N stretch (pyridine ring)
~1570	C=C stretch (pyridine ring)
~1100 - 1000	C-Cl stretch



## Mass Spectrometry (MS)

Mass spectrometry of **4-chloropyridine** provides information about its molecular weight and fragmentation pattern. The mass spectrum is characterized by the molecular ion peak and several key fragment ions.

m/z	lon
113/115	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for <sup>35</sup> Cl/ <sup>37</sup> Cl)
78	[M - Cl] <sup>+</sup>

# **Experimental Protocols**

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These represent standard procedures that can be adapted for **4-chloropyridine**.

# NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Approximately 5-10 mg of **4-chloropyridine** is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.
- ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. The spectral width is set to cover the expected chemical shift range for aromatic compounds (typically 0-10 ppm).
- ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

## FT-IR Spectroscopy



- Sample Preparation: For a liquid sample like 4-chloropyridine, a thin film is prepared by
  placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
  (NaCl) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

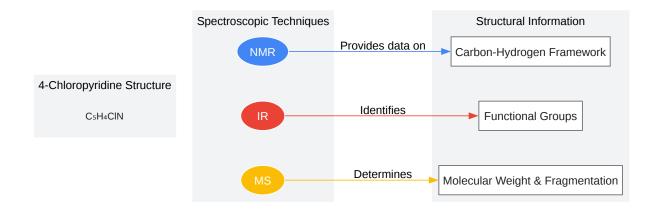
#### **Mass Spectrometry**

- Sample Introduction: The 4-chloropyridine sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
   The sample is vaporized in the injection port.
- Ionization: Electron Ionization (EI) is a common method used. The vaporized sample
  molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the
  molecule to lose an electron and form a molecular ion (M+).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

#### **Visualizations**

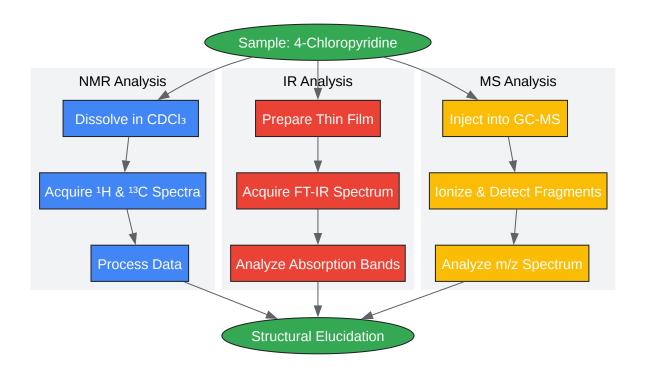
The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.





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Spectroscopic techniques and the structural information they provide.





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General experimental workflow for spectroscopic analysis.

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